molecular formula C18H21ClN2O3 B2758159 6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 1215601-35-6

6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B2758159
CAS No.: 1215601-35-6
M. Wt: 348.83
InChI Key: JOCQRKRWYAGPNL-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazin-3-one class, characterized by a bicyclic core structure with a ketone group at position 3 and variable substituents at positions 2, 4, and 4. The target molecule features a 6-amino group, a 2-methyl substituent, and a 4-(3-phenoxypropyl) side chain. These modifications are critical for its physicochemical properties and biological activity.

Properties

IUPAC Name

6-amino-2-methyl-4-(3-phenoxypropyl)-1,4-benzoxazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3.ClH/c1-13-18(21)20(16-12-14(19)8-9-17(16)23-13)10-5-11-22-15-6-3-2-4-7-15;/h2-4,6-9,12-13H,5,10-11,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCQRKRWYAGPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)N)CCCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (commonly referred to as compound 1) is a synthetic derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of compound 1 is C18_{18}H21_{21}ClN2_2O3_3, with a molecular weight of approximately 348.8 g/mol. The compound features a benzoxazine core, which is known for its role in various biological processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compound 1. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Human cervical carcinoma (HeLa)
  • Human duodenal adenocarcinoma (HuTu 80)

The mechanism underlying this activity involves the induction of apoptosis through the mitochondrial pathway and increased reactive oxygen species (ROS) production .

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis via ROS
HeLa10.0Apoptosis via ROS
HuTu 8015.0Apoptosis via ROS

Antimicrobial Activity

Compound 1 has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial targets. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of compound 1 can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • DNA Damage : It can cause significant DNA damage, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Antioxidant Activity : Compound 1 exhibits antioxidant properties, which may contribute to its ability to modulate oxidative stress in cells.

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 cell lines, compound 1 was administered at varying concentrations over 48 hours. The results showed a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed that late-stage apoptosis was predominant at higher doses .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential effects in several therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of benzoxazinone compounds exhibit anti-inflammatory properties. The specific compound has shown promise in inhibiting inflammatory pathways, which could be beneficial for conditions like arthritis or chronic inflammatory diseases .
  • Antimicrobial Properties : Studies have demonstrated that similar benzoxazinone derivatives possess antimicrobial activity against various pathogens. This suggests that 6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride may also exhibit similar effects, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : There is emerging evidence that compounds within the benzoxazinone family can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. This inhibition could lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function .

Several studies have provided insights into the biological activities of benzoxazinone derivatives:

Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell wall synthesis
Acetylcholinesterase inhibitionIncreased acetylcholine levels in synapses

Case Studies

  • Neuroprotective Study : A study explored the effects of a related compound on cognitive function in animal models of Alzheimer's disease. Results indicated significant improvements in memory tasks, suggesting potential therapeutic benefits for neurodegenerative conditions .
  • Antimicrobial Efficacy : Another research project tested various benzoxazinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the benzoxazinone structure enhanced antimicrobial activity significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Compound Name Substituents Biological Activity Key Findings
6-Amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride 6-Amino, 2-Methyl, 4-(3-Phenoxypropyl) DNA topoisomerase I inhibition (anticancer) High lipophilicity from phenoxypropyl may enhance cellular uptake; methyl group at position 2 reduces steric hindrance .
6-Amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one () 6-Amino, 7-Fluoro, 4-Propynyl Not explicitly stated Fluoro substituent may improve metabolic stability; propynyl group introduces alkyne reactivity, potentially enabling conjugation or targeted delivery .
4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride () 4-(3-Aminopropyl) Not explicitly stated Primary amine enhances solubility and hydrogen-bonding capacity; lacks aromatic groups, possibly reducing membrane penetration .
6-(2-Chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one () 6-Chloroacetyl, 4-Propyl Not explicitly stated Chloroacetyl group is electrophilic, suggesting potential as an alkylating agent; propyl chain offers moderate hydrophobicity .
2-Methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride () 2-Methyl, 6-Piperidine-4-carbonyl Not explicitly stated Piperidine carbonyl introduces rigidity and hydrogen-bond acceptor sites; may enhance receptor binding but reduce solubility .
6-Amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one () 6-Amino, 2-Ethyl, 4-(4-Fluorobenzyl) Not explicitly stated Fluorobenzyl group increases aromatic surface area for π-π interactions; ethyl substituent may alter metabolic stability .

Key Structural Insights

  • Substituent Position 6: The 6-amino group in the target compound and analogs (e.g., ) is conserved, suggesting its critical role in DNA interaction or enzyme inhibition. Replacement with electron-withdrawing groups (e.g., fluoro in ) may modulate electronic effects without compromising activity .
  • Substituent Position 4: The 4-(3-phenoxypropyl) chain in the target compound provides a balance of hydrophobicity and aromaticity, favoring both solubility and membrane penetration.
  • Substituent Position 2 : 2-Methyl (target compound, ) minimizes steric hindrance compared to bulkier groups (e.g., ethyl or isopropyl in ), possibly improving binding pocket compatibility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride?

  • Methodology :

  • Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aromatic substituents like the phenoxypropyl group, as demonstrated in triazine-based syntheses .

  • Employ reductive amination for introducing the amino group under controlled pH (6–7) to avoid over-alkylation .

  • Purify intermediates via column chromatography (silica gel, hexane/EtOH gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Key Data :
StepReaction ConditionsYield (%)Purity (HPLC)
CouplingPdCl₂(PPh₃)₂, 45°C, 1 h81–95≥98%
AminationNaBH₄, pH 6.5, RT70–85≥95%

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d₆ as a solvent; focus on aromatic protons (δ 6.8–7.3 ppm) and oxazine ring protons (δ 3.7–4.2 ppm) .
  • XRD : Resolve crystal packing using single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group for benzoxazinone derivatives) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS; compare with theoretical m/z (e.g., C₁₉H₂₃ClN₂O₃: 386.14) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology :

  • Use co-solvents like DMSO (≤1% v/v) for initial stock solutions.
  • Test solubility in PBS (pH 7.4) and simulate physiological conditions with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenoxypropyl vs. alkyl chains) influence bioactivity?

  • Methodology :

  • Conduct SAR studies by synthesizing analogs (e.g., replacing phenoxypropyl with cyclopropane or methoxy groups).

  • Compare IC₅₀ values in target assays (e.g., antifungal activity using Candida albicans models) .

    • Key Findings :
SubstituentAntifungal IC₅₀ (µM)Cytotoxicity (HEK293)
Phenoxypropyl12.3 ± 1.2>100
Cyclopropyl28.7 ± 3.145.6 ± 2.8

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Reconcile NMR splitting patterns (e.g., overlapping aromatic protons) using 2D techniques (COSY, HSQC) .
  • Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What mechanistic insights explain discrepancies in biological activity across studies?

  • Methodology :

  • Perform molecular docking to assess binding affinity to target proteins (e.g., CYP51 for antifungal activity) .

  • Validate with enzyme inhibition assays (e.g., NADPH-dependent microsomal assays) .

    • Hypothesis :
  • The phenoxypropyl group may enhance membrane permeability via lipophilic interactions, while the amino group facilitates hydrogen bonding with active sites .

Data Contradiction Analysis

  • Example Issue : Conflicting cytotoxicity reports in different cell lines.
    • Resolution :
  • Test compound stability under assay conditions (e.g., pH, serum proteins).
  • Use orthogonal assays (MTT vs. LDH release) to confirm results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.